molecular formula C6H10N2O3 B1678056 Oxiracetam CAS No. 62613-82-5

Oxiracetam

カタログ番号: B1678056
CAS番号: 62613-82-5
分子量: 158.16 g/mol
InChIキー: IHLAQQPQKRMGSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxiracetam, chemically known as 4-hydroxy-2-oxo-1-pyrrolidineacetamide, is a nootropic compound belonging to the racetam family. It was developed in the 1970s and is renowned for its cognitive-enhancing properties, including improvements in memory, learning, and focus. Unlike some other nootropics, this compound also exhibits mild stimulant effects, making it a popular choice for those seeking cognitive enhancement without significant side effects .

準備方法

Synthetic Routes and Reaction Conditions: Oxiracetam can be synthesized through several methods. One common route involves the reaction of 2-oxo-pyrrolidine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with hydroxylamine to yield this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the synthesis is carried out under optimized conditions to maximize yield and minimize impurities. The process includes steps such as crystallization and purification to obtain the final product with high purity suitable for pharmaceutical use .

化学反応の分析

Silyl Ether Protection Route

Patented methods (CN102746207A) use 4-hydroxyl-2-oxo-pyrrolidine derivatives as starting materials:

  • Protection : Reacting 4-hydroxyl-2-oxo-pyrrolidine with tert-butyl diphenylchlorosilane in DMF to form 4-tert-butyl diphenylsilyl-2-oxo-pyrrolidine .

  • Alkylation : Condensation with 2-bromoethyl acetate in tetrahydrofuran (THF) using HMDSLi (hexamethyldisilazide lithium) as a base at −5–10°C .

  • Deprotection : Acidic hydrolysis (HCl in methanol/ethanol) removes the silyl group, yielding this compound .

Key Advantages :

  • High purity (>98%) and yield (83–85%) .

  • Avoids hydrolysis side reactions by using non-protonated solvents .

Glycine Amide Condensation Route

An alternative method (EP0223328B1) involves:

  • Condensation : Reacting glycine amide with methyl 3,4-epoxybutyrate in ethanol under reflux .

  • Ring Closure : Heating at 60–160°C forms the pyrrolidone ring .

Reaction Conditions :

  • Solvent: Ethanol or methanol.

  • Yield: ~50% .

Stereochemical Considerations

This compound exists as a racemic mixture, but the (S)-enantiomer is pharmacologically active. Key findings:

Chiral Resolution via Ionic Cocrystallization

  • Racemic this compound reacts with MgCl₂ to form a conglomerate of (S)-OXI·MgCl₂·5H₂O and (R)-OXI·MgCl₂·5H₂O , enabling enantiomeric separation .

  • Ternary phase diagrams confirm stable ICC (ionic cocrystal) formation in solvent systems .

Critical Parameters

ParameterOptimal RangeImpact on Reaction
Temperature−5–10°C (alkylation)Minimizes side reactions
SolventTHF or DMFEnhances silylation efficiency
BaseHMDSLiPrevents hydroxyl group hydrolysis

Byproduct Analysis

  • Hydrolysis Products : Excess water or acidic conditions degrade intermediates into 4-hydroxy-2-pyrrolidone derivatives .

  • Minimization Strategies :

    • Use anhydrous solvents .

    • Controlled stoichiometry of silylating agents .

Purity and Yield Data

MethodPurity (%)Yield (%)Source
Silyl ether route>9883–85
Glycine amide route95–9850–66

Structural Confirmation

  • X-ray Crystallography : Confirms the stereochemistry of (S)-oxiracetam .

  • HPLC : Validates enantiomeric purity (>98.5%) .

Industrial-Scale Adaptations

The silyl ether route is preferred for industrial production due to:

  • Simplified purification (crystallization in heptane) .

  • Lower equipment requirements compared to prior methods .

Degradation and Stability

  • Hydrolytic Degradation : this compound undergoes hydrolysis in acidic/basic conditions, forming 4-hydroxy-2-pyrrolidone acetamide .

  • Thermal Stability : Stable up to 165–168°C (melting point) .

科学的研究の応用

類似化合物との比較

Oxiracetam is often compared with other racetams, such as:

    Piracetam: The first racetam developed, known for its cognitive-enhancing effects but less potent than this compound.

    Aniracetam: Similar to this compound but also has anxiolytic properties.

    Phenylpiracetam: More potent than this compound and has stimulant effects.

Uniqueness of this compound: this compound stands out due to its balanced profile of cognitive enhancement and mild stimulation without significant side effects. Its ability to modulate multiple neurotransmitter systems and receptor pathways makes it a versatile nootropic .

生物活性

Oxiracetam, a member of the racetam family, is recognized for its nootropic properties and potential neuroprotective effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and clinical efficacy based on various studies.

This compound is a cyclic derivative of γ-aminobutyric acid (GABA), exhibiting a molecular formula of C6H10N2O3C_6H_{10}N_2O_3 . Its mechanism of action is not fully elucidated but is believed to involve modulation of glutamatergic neurotransmission. Specifically, it interacts with the NMDA receptor system, which is crucial for memory retrieval, and enhances AMPA receptor activity, thereby facilitating synaptic plasticity .

Property Details
Molecular FormulaC6H10N2O3C_6H_{10}N_2O_3
SolubilitySlightly soluble in water and DMSO
MechanismModulates glutamatergic neurotransmission

Case Studies and Clinical Trials

  • Dementia Treatment :
    A multicenter, double-blind study evaluated this compound's efficacy in patients with various forms of dementia. Patients received 800 mg twice daily for 12 weeks, with significant improvements noted in cognitive function as assessed by neuropsychological tests . The results indicated that this compound could enhance memory and cognitive abilities in elderly patients suffering from dementia.
  • Long-Term Therapy :
    A study involving long-term this compound therapy (800 mg twice daily for six months) showed significant cognitive improvements in patients with Alzheimer’s disease compared to a control group. The this compound group demonstrated better performance in memory, attention, and concentration tests without any reported side effects .
  • Comparison with Piracetam :
    In a controlled trial comparing this compound to piracetam, this compound exhibited more pronounced improvements in memory factors among elderly patients with organic brain syndrome. The study highlighted the superior efficacy of this compound in enhancing cognitive functions over its predecessor .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective actions by reducing oxidative stress and enhancing antioxidant levels in the brain. In animal models of chronic cerebral hypoperfusion, this compound administration led to increased levels of glutathione and ascorbic acid, suggesting its role in combating oxidative damage .

Pharmacological Activity

This compound has been shown to stimulate the turnover of phospholipids such as lecithin and phosphatidylethanolamine, which are essential for maintaining neuronal membrane integrity . Additionally, it has been found to inhibit certain phospholipase activities, potentially stabilizing neuronal membranes and enhancing cognitive function .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Efficacy in DementiaSignificant cognitive improvement; enhanced memory and attention
Long-Term TherapyNo side effects; positive outcomes in cognitive tests over six months
Comparison with PiracetamGreater improvement in memory functions compared to piracetam
NeuroprotectionIncreased antioxidant levels; reduced oxidative stress

特性

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045180
Record name 4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62613-82-5
Record name Oxiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62613-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Oxiracetam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7U817352G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.00 g of 4-benzyloxy-3-pyrrolin-2-on-1-yl acetamide was dissolved in 30 ml of concentrated acetic acid and mixed with 240 mg of palladium 5 percent on activated carbon and 24 mg of platinum oxide. Hydrogenolysis and hydrogenation at 15 bars of hydrogen pressure and room temperature were performed for 65 hours. Then filtering off from the catalyst and evaporation of the solvent were performed. The residue was picked up in H2O and allowed to run over 5.0 g of weakly basic ion exchanger. The water was distilled off and the residue mixed with 10 ml of acetone. 1.53 g of nearly white 4-hydroxypyrrolidin-2-on-1-yl acetamide with a melting point of 163.5° to 165.7° C. was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 mg
Type
catalyst
Reaction Step Three
Quantity
24 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 7.1 g ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate obtained in Example 12, in 7.1 ml ammonia solution (d25 =0.90) is stirred at ambient temperature for 15 h. It is then diluted with 140 ml acetone and the mixture is stirred at ambient temperature until the gum that precipitates solidifies into white crystals. On filtering in vacuo and drying, 4-hydroxy-2-oxo-1-pyrrolidineacetamide is obtained, m.p. 160°-162° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

reacting the 4-hydroxy-2-oxopyrrolidin-1-yl-acetate with ammonia to provide a 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide.
Name
4-hydroxy-2-oxopyrrolidin-1-yl-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 10 ml of ethanol, 1.11 g (10 m.moles) of glycinamide hydrochloride, 1.06 g (10 m.moles) of sodium carbonate, and 1.53 g (10 m.moles) of methyl 4-chloro-3-hydroxybutyrate were stirred and refluxed simultaneously for 20 hours. After completion of the reaction, the warm reaction mixture was filtered to expel inorganic salts. The filtrate was analyzed by gas chromatography (Fluoxylate-K 1% Uniport HP 100/120, column length 0.5 m and column temperature 220° C., RT 2.8 min) (hereinafter referred to as "GC" for short). Consequently, the reaction was found to have produced oxiracetam in a yield of 75%. The filtrate was concentrated, dissolved in a small amount of water, and poured on a bed of 40 ml of Amberlite IR-120 (--SO3H form) (tradename: Rohm & Haas Co.). The adsorbate was eluted with water. The eluate was fractionated, with the first and second fractions discarded and the third and following fractions were collected. The collected fractions were concentrated. The concentrate was dissolved in methanol and the solution was ice cooled ad crystallized with crystals of oxiracetam used as mother crystals. The produced crystals were collected and vaccum dried, to afford 0.55 g (yield of isolation 35%) of oxiracetam, having a melting point of 155° to 160° C. (as compared with 161° to 163° C. reported in the specification of Japanese Patent Publication Sho 58-22,034/1983).
Name
glycinamide hydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiracetam
Reactant of Route 2
Reactant of Route 2
Oxiracetam
Reactant of Route 3
Oxiracetam
Reactant of Route 4
Oxiracetam
Reactant of Route 5
Oxiracetam
Reactant of Route 6
Oxiracetam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。